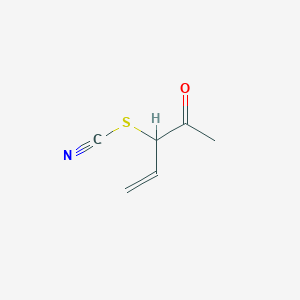
4-Oxopent-1-en-3-yl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxopent-1-en-3-yl thiocyanate is an organic compound that features both a thiocyanate group and a ketone group within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxopent-1-en-3-yl thiocyanate typically involves the reaction of a suitable precursor with thiocyanate reagents. One common method is the reaction of 4-oxopent-1-en-3-yl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is usually carried out at room temperature and yields the desired thiocyanate compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxopent-1-en-3-yl thiocyanate can undergo various types of chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles to form different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiocyanate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Oxopent-1-en-3-yl thiocyanate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Oxopent-1-en-3-yl thiocyanate involves its reactivity with various biological molecules. The thiocyanate group can interact with nucleophilic sites on proteins and enzymes, leading to modifications that can alter their activity. Additionally, the ketone group can participate in reactions with amino groups, forming stable adducts that can affect protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxopent-1-en-3-yl chloride: Similar structure but with a chloride group instead of a thiocyanate group.
4-Oxopent-1-en-3-yl isothiocyanate: Similar structure but with an isothiocyanate group instead of a thiocyanate group.
4-Oxopent-1-en-3-yl acetate: Similar structure but with an acetate group instead of a thiocyanate group.
Uniqueness
The thiocyanate group can participate in a variety of substitution reactions, while the ketone group can undergo reduction and oxidation reactions, making it a versatile compound in organic synthesis .
Propriétés
Numéro CAS |
71808-93-0 |
|---|---|
Formule moléculaire |
C6H7NOS |
Poids moléculaire |
141.19 g/mol |
Nom IUPAC |
4-oxopent-1-en-3-yl thiocyanate |
InChI |
InChI=1S/C6H7NOS/c1-3-6(5(2)8)9-4-7/h3,6H,1H2,2H3 |
Clé InChI |
XETVDOHAKNBVLS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C=C)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


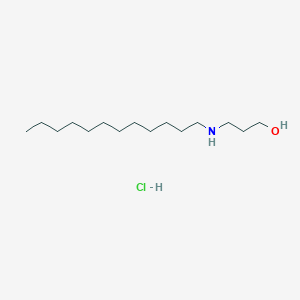

![6H-Benzo[c]phenothiazine, 5,7-dihydro-](/img/structure/B14470020.png)
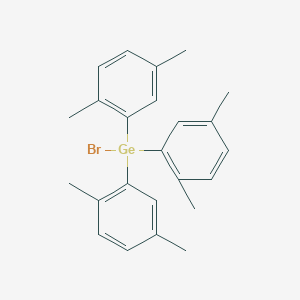
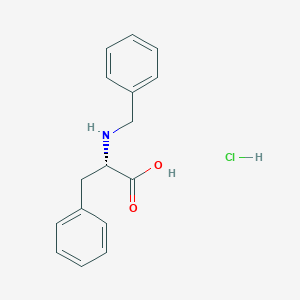
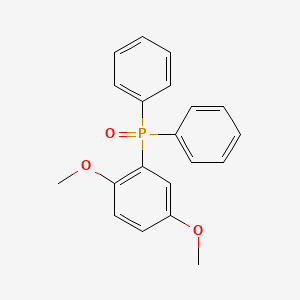
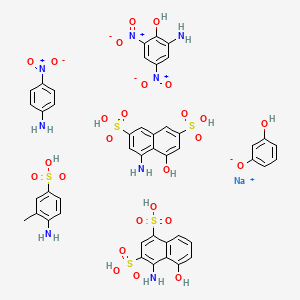
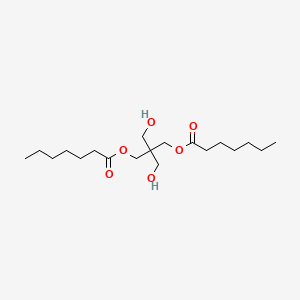
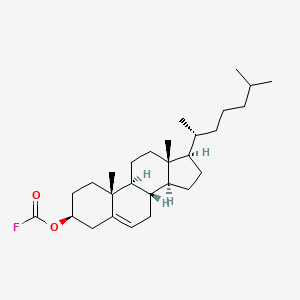
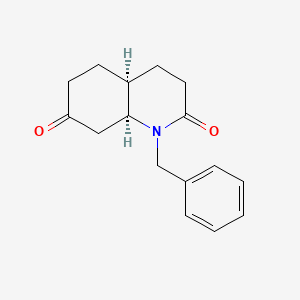

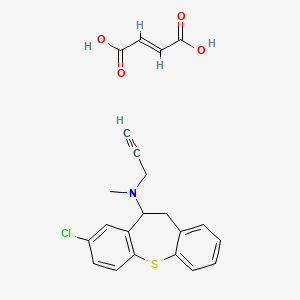
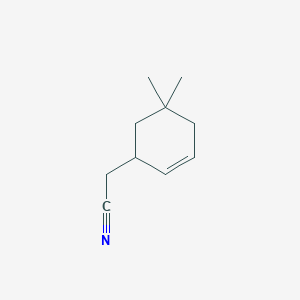
![Silane, tris[(trimethylsilyl)phenyl]-](/img/structure/B14470084.png)
